molecular formula C24H24ClN3O5 B11192254 ethyl 4-({[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate

ethyl 4-({[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B11192254
M. Wt: 469.9 g/mol
InChI Key: GPSHLGZTOQGQPV-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a hydroxyethyl group, and a dihydropyrimidinyl moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidinyl core, followed by the introduction of the chlorophenyl and hydroxyethyl groups. The final step involves the esterification of the benzoate moiety. Common reagents used in these reactions include chlorinating agents, reducing agents, and esterification catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while reduction of a nitro group yields an amine .

Scientific Research Applications

ETHYL 4-{2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-CHLOROPHENYL)-2,4-DIOXOBUTANOATE
  • ETHYL 4-(2-CHLOROPHENYL)-2,4-DIOXOBUTANOATE

Uniqueness

ETHYL 4-{2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H24ClN3O5

Molecular Weight

469.9 g/mol

IUPAC Name

ethyl 4-[[2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H24ClN3O5/c1-3-33-24(32)17-6-10-19(11-7-17)27-21(30)14-28-22(16-4-8-18(25)9-5-16)26-15(2)20(12-13-29)23(28)31/h4-11,29H,3,12-14H2,1-2H3,(H,27,30)

InChI Key

GPSHLGZTOQGQPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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